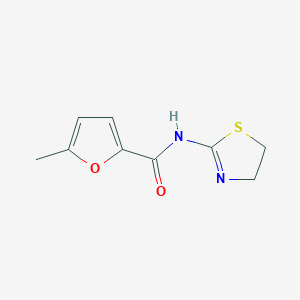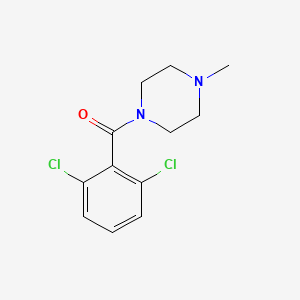
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one, commonly known as DMO-CAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMO-CAP belongs to the class of coumarin derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions in drug development.
Mécanisme D'action
The mechanism of action of DMO-CAP involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DMO-CAP can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DMO-CAP has been shown to have various biochemical and physiological effects. Studies have shown that DMO-CAP can induce oxidative stress, activate the p53 pathway, and inhibit angiogenesis, which are all mechanisms involved in the inhibition of cancer cell growth. Additionally, DMO-CAP has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of DMO-CAP in lab experiments is its low toxicity profile, making it feasible for further research. Additionally, DMO-CAP can be synthesized in large quantities, making it readily available for further studies. However, one of the limitations of DMO-CAP is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are various potential future directions in the development of DMO-CAP as a therapeutic agent. One of the significant directions is the optimization of its pharmacological properties, such as improving its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of DMO-CAP in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, the development of DMO-CAP analogs with improved pharmacological properties could lead to the discovery of more potent and selective therapeutic agents.
Conclusion
In conclusion, DMO-CAP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in drug development. Further studies are needed to investigate the potential of DMO-CAP as a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of DMO-CAP involves the reaction of 7-hydroxy-4-propylcoumarin with ethyl 3,3-dimethyl-2-oxobutanoate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure DMO-CAP. The synthesis of DMO-CAP is relatively simple, and the compound can be synthesized in large quantities, making it feasible for further research.
Applications De Recherche Scientifique
DMO-CAP has been studied for its potential therapeutic properties in various scientific research applications. One of the significant applications of DMO-CAP is in the treatment of cancer. Studies have shown that DMO-CAP can inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-6-7-13-10-17(21)23-15-9-12(2)8-14(18(13)15)22-11-16(20)19(3,4)5/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTUMLFKDPZXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)



![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)

![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)